molecular formula C23H20N2OS B14509158 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one CAS No. 62829-73-6

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one

Katalognummer: B14509158
CAS-Nummer: 62829-73-6
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: NBRKTHQPSVSKHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties. It is composed of a dimethylamino group attached to a phenyl ring, which is further connected to a phenothiazine moiety through a prop-2-en-1-one linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 10H-phenothiazine-10-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone
  • 1-(dimethylamino)-3-(10-phenothiazinyl)-2-propanol

Uniqueness

Compared to similar compounds, 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to its specific structural features and the presence of both dimethylamino and phenothiazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

62829-73-6

Molekularformel

C23H20N2OS

Molekulargewicht

372.5 g/mol

IUPAC-Name

3-[4-(dimethylamino)phenyl]-1-phenothiazin-10-ylprop-2-en-1-one

InChI

InChI=1S/C23H20N2OS/c1-24(2)18-14-11-17(12-15-18)13-16-23(26)25-19-7-3-5-9-21(19)27-22-10-6-4-8-20(22)25/h3-16H,1-2H3

InChI-Schlüssel

NBRKTHQPSVSKHH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.